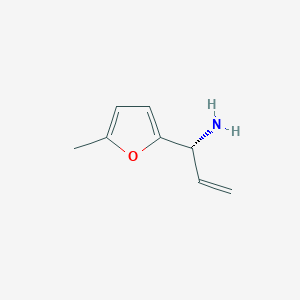

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is an organic compound that belongs to the class of amines. It features a furan ring substituted with a methyl group and an amine group attached to a prop-2-enyl chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction can lead to the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: 5-Methyl-2-furancarboxaldehyde or 5-Methyl-2-furancarboxylic acid.

Reduction: (1R)-1-(5-Methyl(2-furyl))propylamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(5-Methyl(2-furyl))propylamine: A reduced form of the compound.

5-Methyl-2-furancarboxaldehyde: An oxidized form of the compound.

5-Methyl-2-furancarboxylic acid: Another oxidized form.

Uniqueness

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and an amine group makes it a versatile compound for various applications.

Biological Activity

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine, also known as (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine |

| InChI Key | DLPUQXNOWOJOBH-MRVPVSSYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the furan ring allows for hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity towards biological targets.

Research indicates that this compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It could bind to specific receptors, altering physiological responses.

Biological Activity

Studies have highlighted several potential biological activities associated with this compound:

Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Potential : There is emerging evidence indicating that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

-

Neuroprotection Study :

- Research involving neuronal cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and apoptosis markers compared to untreated controls.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1R)-1-(5-methylfuran-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m1/s1 |

InChI Key |

FDIUPLOCSCZDOU-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](C=C)N |

Canonical SMILES |

CC1=CC=C(O1)C(C=C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.